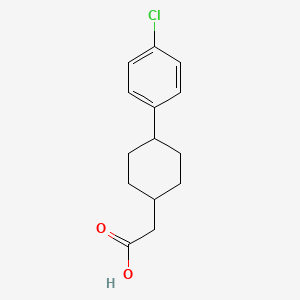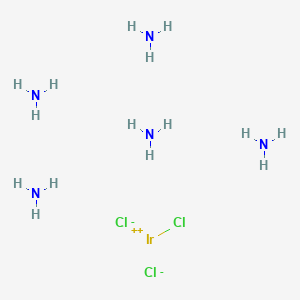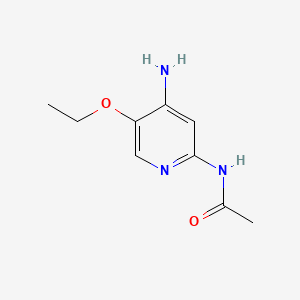![molecular formula C28H32NOP B12504617 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structure and properties. It is a phosphinooxazoline ligand, which means it contains both phosphorus and nitrogen atoms in its structure. This compound is particularly useful in various catalytic processes due to its ability to stabilize transition metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the reaction of tert-butylamine with diphenylphosphine and a suitable oxazoline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various metal-ligand complexes .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole exerts its effects involves its ability to coordinate with transition metals. The phosphorus and nitrogen atoms in the ligand can donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. This coordination can activate the metal center, making it more reactive towards substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: Another ligand with similar steric properties but different electronic characteristics.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in structure but lacks the phosphine group, affecting its coordination chemistry.
(S)-4-tert-Butyl-2-{2-(diphenylphosphino)phenyl}-2-oxazoline: A stereoisomer with similar properties but different spatial arrangement.
Uniqueness
What sets 4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole apart is its unique combination of steric and electronic properties. The presence of both phosphorus and nitrogen atoms allows for versatile coordination with various metals, making it highly effective in catalytic applications .
Eigenschaften
Molekularformel |
C28H32NOP |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3 |
InChI-Schlüssel |
HBJSADZQXYZTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)



![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
